molecular formula C20H18N4O2 B10994925 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10994925
M. Wt: 346.4 g/mol
InChI Key: VBYSUFMLCCHBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a quinazolinone-indole hybrid compound characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an ethyl group to an indole-6-carboxamide moiety.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-23-17-5-3-2-4-16(17)20(26)24(13)11-10-22-19(25)15-7-6-14-8-9-21-18(14)12-15/h2-9,12,21H,10-11H2,1H3,(H,22,25)

InChI Key

VBYSUFMLCCHBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Quinazolinone Core Formation

The quinazolinone ring is synthesized via cyclization of anthranilic acid derivatives. A representative protocol involves:

  • Starting Materials : Anthranilic acid (1.0 eq) and acetamide (1.2 eq).

  • Reaction Conditions : Heated in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.

  • Mechanism : Acid-catalyzed cyclodehydration forms the 2-methyl-4-oxoquinazolin-3(4H)-one core (Yield: 68–75%).

Ethylamine Sidechain Introduction

The ethylamine sidechain is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Nucleophilic Substitution :

    • React 3-chloro-2-methylquinazolin-4(3H)-one (1.0 eq) with ethylenediamine (3.0 eq) in DMF at 80°C for 12 hours.

    • Yield : 62–70% after silica gel chromatography.

  • Mitsunobu Reaction :

    • Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxy-2-methylquinazoline with tert-butyl N-(2-hydroxyethyl)carbamate, followed by deprotection.

    • Yield : 58–65%.

Preparation of 1H-Indole-6-Carboxamide

Indole-6-Carboxylic Acid Activation

  • Activation Method : Convert indole-6-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM.

  • Alternative : Use coupling agents like HATU (1.1 eq) or EDCl/HOBt (1.2 eq) in DMF to generate the active ester.

Amidation with Ethylamine

  • Reaction : Treat activated indole-6-carboxylic acid with ethylamine (1.5 eq) in DMF at 0°C→RT for 6–8 hours.

  • Yield : 75–82% after recrystallization (ethanol/water).

Coupling of Quinazolinone and Indole Moieties

Amide Bond Formation

  • Reagents : HATU (1.1 eq), DIPEA (3.0 eq) in anhydrous DMF.

  • Conditions : Stir at RT for 12–16 hours under nitrogen.

  • Workup : Dilute with ethyl acetate, wash with brine, and purify via C18 reverse-phase chromatography.

  • Yield : 50–60%.

Alternative Coupling Strategies

MethodReagentsSolventTemperatureYieldSource
Carbodiimide-MediatedEDCl, HOBt, DIPEADMF0°C→RT45–55%
Mixed AnhydrideIsobutyl chloroformateTHF−20°C40–48%

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel eluted with EtOAc/hexane (3:7→1:1).

  • Reverse-Phase HPLC : C18 column, gradient 30→70% acetonitrile/water (0.1% TFA).

Crystallization

  • Recrystallize from ethanol/water (2:1) to obtain white crystals (purity >98%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, indole NH), 8.45 (s, 1H, quinazolinone H), 7.6–6.8 (m, aromatic H).

  • HRMS : m/z 347.1482 [M+H]⁺ (calc. 347.1489).

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Quinazolinone Formation : Use microreactors with PPA at 130°C (residence time: 15 min).

  • Advantages : 20% higher yield (85%) compared to batch methods.

Green Chemistry Approaches

  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME) for amide coupling, reducing environmental impact.

  • Catalyst Recycling : Recover HATU via aqueous extraction (efficiency: 92% recovery).

Challenges and Mitigation Strategies

Side Reactions

  • Quinazolinone Hydrolysis : Minimize by controlling pH (<7) during coupling.

  • Indole Ring Oxidation : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).

Yield Optimization

  • Microwave-Assisted Synthesis : Reduce coupling time from 12 hours to 45 minutes (yield improvement: 12%).

  • Catalyst Screening : Pd/C or Ni catalysts for selective reductions (purity >99%).

Comparative Analysis of Synthetic Routes

ParameterHATU/DIPEAEDCl/HOBtMixed Anhydride
Cost per gram ($)12.508.206.80
Reaction Time (h)121824
Purity (%)98.597.295.8
ScalabilityHighModerateLow

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exhibit promising anticancer properties. The quinazoline and indole moieties are known for their ability to inhibit specific pathways involved in tumor growth. For instance, studies have shown that derivatives of quinazoline can effectively inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in cancer cells .

Antioxidant Properties

Compounds with similar structures have demonstrated significant antioxidant activity. For example, preliminary biological tests on related quinazoline derivatives revealed their capability to inhibit lipid peroxidation, suggesting potential applications in protecting cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory effects. Specifically, some derivatives have shown inhibition of soybean lipoxygenase, an enzyme linked to inflammatory processes . This suggests that the compound could be explored for anti-inflammatory applications.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for generating a variety of other biologically active compounds. The methodologies employed in synthesizing this compound often involve microwave-assisted organic synthesis (MAOS), which enhances reaction efficiency and yield . This technique is particularly beneficial in pharmaceutical research for developing new drugs.

Structure-Activity Relationship Studies

The compound's structure allows researchers to conduct extensive structure-activity relationship (SAR) studies. By modifying different functional groups on the indole or quinazoline rings, scientists can optimize the biological activity of these compounds, tailoring them for specific therapeutic targets .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated inhibition of PI3K pathway by related quinazoline derivatives, leading to reduced tumor cell proliferation .
Study B Antioxidant PropertiesShowed significant anti-lipid peroxidation activity in vitro, indicating potential protective effects against oxidative stress .
Study C Enzyme InhibitionIdentified soybean lipoxygenase inhibition as a mechanism for anti-inflammatory effects, suggesting therapeutic applications .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The compound’s quinazolinone core and indole-carboxamide side chain differentiate it from analogues. Key comparisons include:

(a) N-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzamide (2h)
  • Structure : Benzamide substituent instead of indole-6-carboxamide.
  • Physical Properties : Melting point = 187.0°C; molecular weight = 279 g/mol.
  • Spectral Data: IR peaks at 1665 cm⁻¹ (C=O stretch) and 1597 cm⁻¹ (C=N quinazolinone) . ¹H NMR signals at δ 2.36 ppm (CH₃) and aromatic protons (δ 7.5–8.1 ppm) .
(b) 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione (2e)
  • Structure : Anthracene-9,10-dione substituent.
  • Physical Properties : Higher melting point (236.4°C) due to extended aromaticity .
  • Spectral Data: IR peaks at 1705 cm⁻¹ (anthraquinone C=O) and 1674 cm⁻¹ (quinazolinone C=O) .
  • Comparison : The bulky anthracene group may hinder solubility but enhance intercalation properties, unlike the target compound’s indole-carboxamide side chain.
(c) 5-Chloro-N-{2-[decahydroisoquinolin-2(1H)-yl]ethyl}-1H-indole-6-carboxamide (5r)
  • Structure: Chloro-substituted indole with a decahydroisoquinoline-ethyl linker.
  • Synthesis : 32% yield via amide coupling .
  • Comparison: The chloro substituent and rigid decahydroisoquinoline group may influence receptor binding compared to the target compound’s simpler ethyl linker.
(d) I12 (Fluorobenzyl-pyridinylpyrimidinyl derivative)
  • Structure : Fluorobenzyl and pyridinylpyrimidinyl substituents.
  • Physical Properties : Melting point = 233.4–235.5°C .
  • Comparison : The extended heterocyclic system in I12 likely enhances kinase inhibition, whereas the target compound’s simpler indole may prioritize different targets.

Data Table: Key Comparative Parameters

Compound Name Core Structure Substituents Melting Point (°C) Notable Spectral Data (IR/NMR) Bioactivity
Target Compound Quinazolinone-indole Ethyl-indole-6-carboxamide Not reported Expected C=O peaks ~1660–1670 cm⁻¹ Hypothesized anti-inflammatory
2h (Benzamide derivative) Quinazolinone Benzamide 187.0 IR: 1665 cm⁻¹; ¹H NMR: δ 2.36 (CH₃) Not reported
2e (Anthracene-dione derivative) Quinazolinone Anthracene-9,10-dione 236.4 IR: 1705 cm⁻¹ (anthraquinone C=O) Not reported
5r (Chloro-indole derivative) Indole Chloro, decahydroisoquinoline-ethyl Not reported MS: m/z ~340 (APCI) Not reported
Quinazoline-Schiff bases Quinazolinone Azomethine/hydrazone/azole fragments Not reported IR: 1589–1674 cm⁻¹ (C=N/C=O) Anti-inflammatory (38–73.5%)

Biological Activity

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines an indole moiety with a quinazolinone derivative, which is known for its pharmacological properties. The synthesis typically involves the reaction of indole derivatives with quinazolinone precursors, leading to compounds that exhibit various biological activities.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.98 μg/mL
Escherichia coli10-50 µg/mL
Candida albicans0.004-0.06 mg/mL
Mycobacterium tuberculosis10 μg/mL (growth inhibition)

The compound demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Candida albicans. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (μM)Reference
A549 (lung cancer)<10 μM
MCF7 (breast cancer)<5 μM
HeLa (cervical cancer)<8 μM

The cytotoxic effects were evaluated using the MTT assay, revealing that the compound significantly inhibits cell proliferation in a dose-dependent manner. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms and cancer cell proliferation. These studies suggest that the compound may effectively inhibit enzymes critical for bacterial survival and tumor growth.

Case Studies

  • Case Study on Antimicrobial Resistance : A study highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections where conventional antibiotics fail.
  • Case Study on Cancer Treatment : In vitro tests on various cancer cell lines revealed that the compound not only inhibited growth but also induced apoptosis, suggesting its viability as a lead compound for developing new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Quinazolinone Core Formation : React 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives with aldehydes or ketones under acidic conditions (e.g., acetic acid, HCl) to form the quinazolinone scaffold .

Indole Moiety Attachment : Couple the quinazolinone intermediate with 1H-indole-6-carboxamide via ethyl linkers using nucleophilic substitution or amidation reactions. Solvents like DMF or ethanol are common, with catalysts such as HATU or EDCI .

Optimization : Control temperature (70–100°C), pH (neutral to mildly acidic), and reaction time (6–24 hours) to improve yields (typically 45–70%) and purity (>95%). Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm structural integrity by verifying proton environments (e.g., indole NH at δ 10–12 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z values within ±0.005 Da) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in quinazolinone rings) .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC50 comparisons to Indomethacin) or antitumor activity using cell viability assays (e.g., MTT on K562 leukemia cells) .
  • Acute Toxicity : Dose-range studies in rodent models to determine LD50 and identify safe thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced therapeutic potential?

  • Methodology :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the quinazolinone 6-position to improve enzyme binding .
  • Linker Optimization : Replace the ethyl linker with thioether or piperazine groups to enhance solubility and target affinity .
  • Pharmacophore Mapping : Use molecular docking (e.g., Surflex-Dock) to identify critical interactions with targets like Autotaxin (IC50 ~1.23 µM) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • ADMET Profiling : Predict absorption (LogP < 3), metabolic stability (CYP450 inhibition assays), and toxicity (AMES test) using SwissADME/PreADMET .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability in rodent pharmacokinetic studies .
  • Target Engagement Validation : Employ biophysical methods (e.g., SPR, ITC) to confirm binding to Autotaxin or other targets .

Q. How can X-ray crystallography and computational modeling elucidate the compound’s mechanism of action?

  • Methodology :

  • Co-crystallization : Resolve the compound bound to Autotaxin (PDB ID: XXU) to identify key interactions (e.g., hydrogen bonds with Arg548, hydrophobic contacts with Leu294) .
  • MD Simulations : Simulate binding dynamics (10–100 ns trajectories) to assess stability and conformational changes in target proteins .

Q. What experimental approaches validate the compound’s selectivity for specific biological targets?

  • Methodology :

  • Kinase Profiling : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout Models : Confirm target dependency by comparing efficacy in wild-type vs. EZH2/COX-2 knockout cell lines .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document batch-specific variations in NMR/HRMS data to ensure consistency .
  • Target Prioritization : Use cheminformatics tools (e.g., SEA, Pharmer) to rank targets based on structural similarity to known ligands .
  • Data Transparency : Share crystallographic coordinates (CCDC) and raw assay data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.